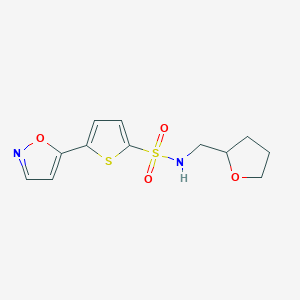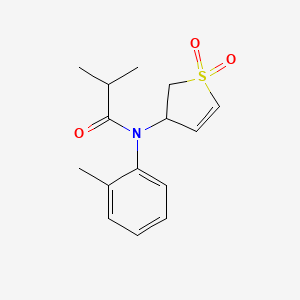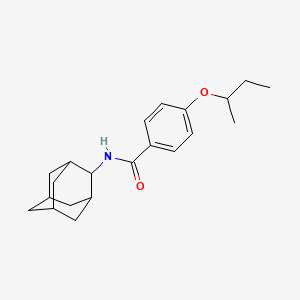![molecular formula C15H20ClNO2S B5974749 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine, also known as CPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPTP is a morpholine derivative that belongs to the class of propanoyl compounds.
作用機序
The exact mechanism of action of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and lipid metabolism.
Biochemical and Physiological Effects:
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been shown to increase the expression of PPARγ, which plays a key role in the regulation of inflammation and lipid metabolism.
実験室実験の利点と制限
One of the main advantages of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine also has the potential to be used as a drug delivery system due to its ability to cross the blood-brain barrier and target specific tissues. However, one of the limitations of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research on 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine. One potential avenue of research is the development of new drugs based on the structure of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine for the treatment of various inflammatory and pain-related disorders. Another potential direction is the investigation of the mechanism of action of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine, which could lead to the discovery of new targets for the treatment of inflammation and pain. Additionally, further research is needed to explore the potential use of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine as a drug delivery system for the targeted delivery of drugs to specific tissues.
合成法
The synthesis of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine involves the reaction of 4-chlorobenzenethiol with 2,6-dimethylmorpholine-4-carboxylic acid in the presence of thionyl chloride. The reaction produces 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine as a yellow crystalline solid with a high yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific tissues.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-10-8-17(9-11(2)19-10)15(18)12(3)20-14-6-4-13(16)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBGCBSTARFAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)



![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)